An In-Depth Technical Guide to 4-Nitrochalcone: Chemical Structure, Properties, and Biological Activities
An In-Depth Technical Guide to 4-Nitrochalcone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrochalcone, a derivative of the chalcone scaffold, has emerged as a compound of significant interest in medicinal chemistry and drug development. Characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, one of which is substituted with a nitro group at the para position, this molecule exhibits a diverse range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological applications of 4-Nitrochalcone, with a focus on its anticancer, antimicrobial, and leishmanicidal properties. Detailed experimental protocols and mechanistic insights into its mode of action are presented to facilitate further research and development.
Chemical Structure and Identification
4-Nitrochalcone, systematically named (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, is a solid, crystalline compound. Its chemical identity is well-established through various analytical techniques.
| Identifier | Value |
| IUPAC Name | (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one[1][2][3] |
| CAS Number | 1222-98-6[1][4][5] |
| Molecular Formula | C₁₅H₁₁NO₃[1][4][5] |
| Molecular Weight | 253.25 g/mol [1][2][6] |
| SMILES String | O=--INVALID-LINK--c1ccc(/C=C/C(=O)c2ccccc2)cc1[6][7] |
| InChI Key | WDZGGAFMGIOIQS-DHZHZOJOSA-N[1][4][6] |
Physicochemical Properties
The physicochemical properties of 4-Nitrochalcone are crucial for its handling, formulation, and biological activity.
| Property | Value | Reference |
| Appearance | Yellow to brown crystalline powder | [8][9] |
| Melting Point | 158-160 °C | [6][7][8][10] |
| Boiling Point | 399.2 °C at 760 mmHg | [1][8] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, and acetone. | [1][11] |
| Density | 1.255 g/cm³ | [1][8] |
| LogP | 3.23 | [4] |
Synthesis of 4-Nitrochalcone
The most common and efficient method for the synthesis of 4-Nitrochalcone is the Claisen-Schmidt condensation.[5] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a typical laboratory-scale synthesis of 4-Nitrochalcone.
Materials:
-
4-Nitrobenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), dilute
-
Crushed ice
Procedure:
-
Dissolve an equimolar amount of 4-nitrobenzaldehyde and acetophenone in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) to the ethanolic solution with constant stirring at room temperature.[4]
-
Continue stirring the reaction mixture overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.[1]
-
A yellow precipitate of 4-Nitrochalcone will form.
-
Filter the precipitate, wash it thoroughly with cold water to remove any unreacted starting materials and base, and then dry it.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-Nitrochalcone crystals.[4]
Biological Activities and Mechanisms of Action
4-Nitrochalcone has demonstrated a wide array of biological activities, making it a promising candidate for drug development.
Anticancer Activity
4-Nitrochalcone exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer and esophageal squamous cell carcinoma.[4][12] Its anticancer mechanism is primarily attributed to the induction of oxidative stress and apoptosis.
4.1.1. Induction of Reactive Oxygen Species (ROS)
4-Nitrochalcone treatment leads to a dose-dependent increase in intracellular ROS levels.[4] This accumulation of ROS disrupts cellular redox homeostasis, leading to cellular damage and eventual cell death.
4.1.2. Induction of Apoptosis
The increased ROS levels trigger apoptotic pathways. Studies have shown that 4-Nitrochalcone can upregulate the expression of pro-apoptotic proteins such as Bad, Bim, PUMA, and BAX, and increase the levels of cleaved-PARP, a hallmark of apoptosis.[4]
4.1.3. Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[12]
-
Treatment: Treat the cells with various concentrations of 4-Nitrochalcone (e.g., 0.5 to 70 µg/ml) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[13]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Leishmanicidal Activity
4-Nitrochalcone has shown potent activity against Leishmania species, the causative agents of leishmaniasis. It is effective against both promastigote and amastigote forms of the parasite.[14] The mechanism of action involves the induction of ROS, leading to parasite death.
4.2.1. Experimental Protocol: In Vitro Leishmanicidal Assay
-
Promastigote Assay:
-
Culture Leishmania promastigotes in appropriate media.
-
Incubate the promastigotes with different concentrations of 4-Nitrochalcone for 24-72 hours.
-
Determine the number of viable parasites using a hemocytometer or a viability assay (e.g., MTT).
-
Calculate the IC₅₀ value.[15]
-
-
Amastigote Assay:
-
Infect macrophages (e.g., J774.A1) with Leishmania promastigotes.
-
After infection, treat the cells with various concentrations of 4-Nitrochalcone for 48-72 hours.
-
Fix and stain the cells (e.g., with Giemsa stain).
-
Determine the number of amastigotes per macrophage and the percentage of infected macrophages.
-
Calculate the IC₅₀ value.[15]
-
Antimicrobial Activity
4-Nitrochalcone and its derivatives have demonstrated activity against a range of bacteria and fungi.[3][16][17] The presence of the α,β-unsaturated carbonyl group is believed to be crucial for its antimicrobial action.
4.3.1. Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.
-
Serial Dilution: Perform a two-fold serial dilution of 4-Nitrochalcone in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways
The biological effects of 4-Nitrochalcone are mediated through its interaction with various cellular signaling pathways.
mTOR Signaling Pathway in Breast Cancer
In breast cancer cells, 4-Nitrochalcone has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway.[12] It leads to decreased activation of the effectors Raptor and S6K1, resulting in a reduction in protein synthesis and ultimately cell death.[12]
ROS/MAPK Signaling Pathway in Apoptosis
The induction of ROS by chalcone derivatives can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically JNK and p38, which are critical mediators of apoptosis.[9]
Conclusion
4-Nitrochalcone is a versatile molecule with a well-defined chemical structure and a broad spectrum of biological activities. Its straightforward synthesis and potent anticancer, leishmanicidal, and antimicrobial properties make it a valuable lead compound for the development of new therapeutic agents. The elucidation of its mechanisms of action, particularly the induction of ROS and modulation of key signaling pathways like mTOR and MAPK, provides a solid foundation for further preclinical and clinical investigations. This guide serves as a comprehensive resource for researchers dedicated to exploring the full therapeutic potential of 4-Nitrochalcone and its derivatives.
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